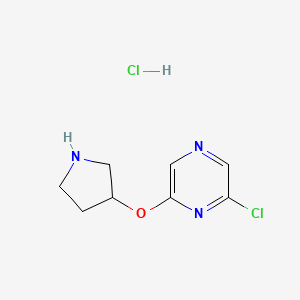![molecular formula C16H26ClNO2 B1424657 3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220034-78-5](/img/structure/B1424657.png)
3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride (3-MPMP) is an organic compound that has been widely studied due to its potential applications in scientific research. It is a derivative of the piperidine class of compounds, which are characterized by their cyclic structure and the presence of a nitrogen atom in the ring. 3-MPMP has been found to have a wide range of biological activities, including anticonvulsant, antidepressant, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Piperidine Compounds in Drug Discovery
Piperidine derivatives, including those with complex substituents similar to "3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride," play significant roles in drug discovery due to their diverse pharmacological properties. For example, the synthesis and evaluation of ligands for D2-like receptors highlight the importance of arylcycloalkylamines (a class that includes piperidine derivatives) in developing antipsychotic agents. The study by Sikazwe et al. (2009) demonstrates how modifications to the arylalkyl substituents of phenylpiperidines can influence the potency and selectivity of these compounds for D2-like receptors, suggesting a pathway for the development of new therapeutic agents [Sikazwe et al., 2009].
Neuroprotective and Cognitive Enhancing Effects
Research into the neuroprotective and cognitive-enhancing effects of piperidine derivatives is also noteworthy. The participation of D1-D4 dopamine receptors in the pro-cognitive effects of certain neuroactive peptides, as reviewed by Braszko (2010), suggests that compounds affecting these pathways could have therapeutic potential in treating cognitive disorders. This review posits that angiotensin IV and its derivatives, likely acting through interactions with dopamine receptors, can improve memory, hinting at the potential cognitive benefits of structurally similar piperidine compounds [Braszko, 2010].
Chemical Synthesis and Methodology
The methodologies used for the synthesis of spiropiperidines, as reviewed by Griggs et al. (2018), provide valuable insights into the versatility of piperidine scaffolds in organic synthesis. This review covers strategies for constructing 2-, 3-, and 4-spiropiperidines, a class of compounds that includes various piperidine derivatives. Such synthetic strategies are crucial for the development of new compounds with potential applications in medicinal chemistry and drug discovery [Griggs et al., 2018].
Propiedades
IUPAC Name |
3-[(2-methoxy-4-propylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-5-13-7-8-15(16(10-13)18-2)19-12-14-6-4-9-17-11-14;/h7-8,10,14,17H,3-6,9,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBTKMLDCJUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2CCCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424574.png)



![2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424580.png)

![3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424583.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424584.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424585.png)


![2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424592.png)

![3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424597.png)